6-methoxy-3,6-dihydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-3,6-dihydro-2H-pyran is a heterocyclic organic compound with the molecular formula C6H10O2 It is a derivative of dihydropyran, characterized by the presence of a methoxy group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3,6-dihydro-2H-pyran typically involves the reaction of 3,6-dihydro-2H-pyran with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes methoxylation to yield the desired product. Commonly used acid catalysts include sulfuric acid and hydrochloric acid, and the reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. These processes often employ fixed-bed reactors with acid-functionalized catalysts to facilitate the methoxylation reaction. The use of continuous flow technology allows for better control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3,6-dihydro-2H-pyran undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert it into tetrahydropyran derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophiles such as halides, thiols, and amines can be used for substitution reactions, often in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of tetrahydropyran derivatives.
Substitution: Formation of various substituted pyran derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-3,6-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the synthesis of polymers and materials with specific properties, such as improved thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 6-methoxy-3,6-dihydro-2H-pyran involves its interaction with various molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: Another dihydropyran derivative, but without the methoxy group.
Tetrahydropyran: A fully saturated analog of dihydropyran.
2H-Pyran: The parent compound without any hydrogenation.
Uniqueness
6-Methoxy-3,6-dihydro-2H-pyran is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This functional group enhances its solubility in organic solvents and can participate in various chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, the methoxy group can influence the compound’s biological activity, potentially leading to novel therapeutic applications.
Properties
CAS No. |
6559-34-8 |
---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.